Potassium-magnesium citrate

Description

Properties

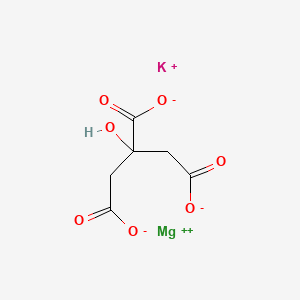

Molecular Formula |

C6H5KMgO7 |

|---|---|

Molecular Weight |

252.5 g/mol |

IUPAC Name |

magnesium;potassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+1;+2/p-3 |

InChI Key |

MNWBULKLOQZRTN-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+] |

Synonyms |

potassium-magnesium citrate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Potassium-Magnesium Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-magnesium citrate is a dual mineral salt composed of potassium, magnesium, and citrate ions. It is primarily utilized as a nutritional supplement and in the clinical management and prevention of kidney stones, particularly those comprised of calcium oxalate and uric acid.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, bioavailability, and interaction with physiological systems.[3][4] This document provides an in-depth technical overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action in preventing nephrolithiasis.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that the exact molecular formula and weight can vary depending on the specific stoichiometry of the salt (e.g., 1:1:1 vs. 4:1:2 molar ratios of K+:Mg2+:Citrate3-).[4][5][6]

General and Physical Properties

| Property | Value | References |

| IUPAC Name | magnesium;potassium;2-hydroxypropane-1,2,3-tricarboxylate | [7] |

| Synonyms | K-Mg Citrate, Potassium Magnesium Citrate | [4] |

| CAS Number | 137590-34-2 | [4][6] |

| Molecular Formula | C6H5KMgO7 or K4Mg(C6H5O7)2 | [4][7] |

| Molecular Weight | ~252.5 g/mol (for C6H5KMgO7) or ~558.9 g/mol (for C12H10K4MgO14) | [6][7] |

| Appearance | White to off-white, odorless crystalline powder or granules. | [3][4] |

| Crystal Structure | Crystalline morphology with well-defined structures. | [5][7] |

| Melting Point | Decomposes at approximately 180°C. | [7] |

| Boiling Point | Estimated at 309.6°C at 760 mmHg. | [7] |

| Bulk Density | Can range from 0.35 to 1.3 g/cm³. | [8][9] |

Solubility Profile

This compound's high aqueous solubility is a key attribute for its therapeutic use, facilitating rapid dissolution.[7]

| Solvent | Solubility | References |

| Water | Freely soluble, forms a clear, colorless solution. | [4][7] |

| Ethanol (95%) | Insoluble. | [7] |

| Methanol | Slightly soluble. | [7] |

| Glycerol | Soluble. | [7] |

Stability and Dissolution

| Property | Description | References |

| Hygroscopicity | Highly hygroscopic; readily absorbs atmospheric moisture. This is attributed to the strong affinity of citrate ions for water molecules. | [3][4][7] |

| Thermal Stability | Maintains chemical integrity for up to six months under accelerated aging conditions (40°C / 75% RH). | [7] |

| Dissolution Profile | Rapid and complete in aqueous solutions. A slow-release tablet formulation showed 100% dissolution over 6 hours. | [7][10] |

Mechanism of Action in Kidney Stone Prevention

This compound is effective in preventing certain types of kidney stones through two primary mechanisms: urinary alkalinization and citrate-mediated inhibition of crystal formation.[3][11][12]

-

Urinary Alkalinization : The metabolism of citrate consumes protons, leading to an alkali load that increases urinary pH.[3] This elevation in pH increases the solubility of uric acid, preventing the formation of uric acid stones.[1][11]

-

Inhibition of Calcium Crystal Formation : Excreted citrate ions chelate with urinary calcium, forming a soluble complex.[13][14] This action reduces the concentration of free calcium ions available to bind with oxalate, thereby decreasing the supersaturation of calcium oxalate and inhibiting the nucleation, growth, and aggregation of these crystals.[3][12] Magnesium acts synergistically by further inhibiting calcium oxalate crystallization.[3]

Experimental Protocols

The following sections detail the standard methodologies for characterizing the physicochemical properties of this compound.

Synthesis Methods

Several methods are used for the synthesis of this compound, primarily involving the reaction of citric acid with potassium and magnesium bases.[7]

Protocol for Neutralization Reaction:

-

Dissolution : Dissolve a molar equivalent of citric acid in purified water in a reaction vessel with continuous agitation.[10]

-

Magnesium Addition : Slowly add a molar equivalent of a magnesium source (e.g., magnesium oxide or magnesium hydroxide) to the citric acid solution. The rate of addition should be controlled to manage the exothermic reaction, keeping the temperature below 100°C.[10]

-

Potassium Addition : Once the magnesium compound has fully reacted, slowly add a molar equivalent of a potassium source (e.g., potassium carbonate or potassium hydroxide).[10] If using a carbonate, allow for the cessation of CO2 evolution.

-

Drying : The resulting hydrated mixture or "slush" is dried using methods such as spray drying or oven drying to obtain the final powder.[9]

-

Milling/Sizing : The dried product is milled and/or sieved to achieve the desired particle size distribution.[10]

Physicochemical Characterization Workflow

A typical workflow for the complete characterization of a synthesized batch of this compound is outlined below.

Bulk Density Determination (per USP <616>)

-

Sample Preparation : Pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[2][4]

-

Method 1 (Graduated Cylinder) : Gently introduce a known mass (e.g., 100 g) of the powder into a dry graduated cylinder (e.g., 250 mL).[4]

-

Volume Measurement : Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀).[2]

-

Calculation : Calculate the bulk density using the formula: Bulk Density = Mass / V₀.[2]

-

Tapped Density (Optional) : Mechanically tap the cylinder a specified number of times (e.g., 500) and measure the tapped volume (Vf) to calculate the tapped density.[2]

Solubility Determination (Shake-Flask Method)

-

Preparation : Add an excess amount of this compound powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel (e.g., 25°C).[15]

-

Equilibration : Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[16]

-

Phase Separation : Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[17]

-

Analysis : Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC for citrate, AAS for K+ and Mg2+).[17]

-

Reporting : The resulting concentration is reported as the equilibrium solubility at the specified temperature.

Hygroscopicity Testing

-

Sample Preparation : Accurately weigh a specific amount of the powder into a pre-weighed, shallow container.[7]

-

Conditioning : Place the open container in a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity).[18]

-

Monitoring : After a defined period (e.g., 24 or 48 hours), remove the sample and immediately re-weigh it.[7][19]

-

Calculation : Calculate the percentage of weight gain due to moisture absorption. The material can be classified based on this percentage (e.g., slightly hygroscopic, very hygroscopic).[19]

-

Advanced Method (Gravimetric Sorption Analysis) : For a detailed profile, a Gravimetric Sorption Analyzer can be used to measure weight change dynamically as the relative humidity is ramped up and down.[6][18]

Dissolution Rate (per USP <711>)

This protocol applies to a formulated dosage form (e.g., tablets).

-

Apparatus Setup : Use a USP Apparatus 2 (Paddle) with a specified volume (e.g., 900 mL) of dissolution medium (e.g., purified water or buffer) maintained at 37 ± 0.5°C.[20][21]

-

Test Initiation : Place one tablet in each vessel of the dissolution apparatus. Start the paddle rotation at a specified speed (e.g., 50 RPM).[22]

-

Sampling : At predetermined time intervals (e.g., 15, 30, 45, 60 minutes), withdraw an aliquot of the medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.[22]

-

Analysis : Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).[21]

-

Data Reporting : Plot the percentage of the labeled amount of drug dissolved against time to generate a dissolution profile.[21]

Analytical Methods for Assay

-

Citrate Content (HPLC) :

-

Mobile Phase : Prepare an aqueous mobile phase, such as 0.5% ammonium sodium phosphate, adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid.[23]

-

Column : Use a suitable reverse-phase column (e.g., C18).[23]

-

Detection : Set the UV detector to a low wavelength, typically around 210 nm.[9][23]

-

Quantification : Prepare a calibration curve using certified citric acid standards. Analyze the sample solution and quantify the citrate concentration based on the peak area relative to the calibration curve.[9]

-

-

Potassium and Magnesium Content (Flame Atomic Absorption Spectrometry - AAS) :

-

Sample Preparation : Accurately weigh and dissolve the sample in purified water to a known volume. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.[13]

-

Instrument Setup : Use a hollow cathode lamp specific for potassium or magnesium. Set the instrument to the correct wavelength (e.g., 766.5 nm for K, 285.2 nm for Mg).[18][24]

-

Calibration : Generate a calibration curve using a series of standard solutions of known potassium or magnesium concentrations.[23]

-

Analysis : Aspirate the sample solution into the flame and measure its absorbance.[24]

-

Calculation : Determine the concentration of potassium and magnesium in the sample by comparing its absorbance to the calibration curve.[13]

-

Conclusion

The physicochemical properties of this compound, particularly its high aqueous solubility and hygroscopic nature, are fundamental to its formulation and therapeutic application. Its clinical benefit in preventing kidney stones is well-supported by its chemical action in the urinary tract. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this compound, ensuring quality, consistency, and efficacy for researchers and drug development professionals. A thorough understanding and application of these principles are critical for the successful development and manufacturing of this compound-based products.

References

- 1. zodiaclifesciences.com [zodiaclifesciences.com]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. droracle.ai [droracle.ai]

- 4. usp.org [usp.org]

- 5. usp.org [usp.org]

- 6. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 8. "Analysis of Citrate Content in Bone Using High Performance Liquid Chro" by Matthew Konstantin Pysh [open.clemson.edu]

- 9. researchgate.net [researchgate.net]

- 10. usp.org [usp.org]

- 11. Magnesium Citrate+potassium Citrate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 12. academic.oup.com [academic.oup.com]

- 13. tandfonline.com [tandfonline.com]

- 14. HPLC Separation of Citric Acid and Phosphate Ions in HILIC Chromatography | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. pharmainfo.in [pharmainfo.in]

- 20. raiselabequip.com [raiselabequip.com]

- 21. rssl.com [rssl.com]

- 22. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]

- 23. chem.latech.edu [chem.latech.edu]

- 24. agilent.com [agilent.com]

Unraveling the Crystalline Architecture of Potassium-Magnesium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of potassium-magnesium citrate, a compound of significant interest in pharmaceutical development, particularly for the prevention of renal calculi. While a definitive, publicly available crystal structure for the double salt remains to be elucidated, this document synthesizes the available data on its synthesis, physicochemical properties, and the crystallographic details of its constituent parts—potassium citrate and magnesium citrate. This guide also details the experimental protocols for its synthesis and analysis and visualizes key processes through logical diagrams.

Physicochemical Properties

This compound is typically a white, odorless, crystalline powder or granule that is known to be hygroscopic.[1] The specific molecular formula and weight can vary depending on the stoichiometry of the salt. A common form is a dual mineral salt with a magnesium to potassium to citrate ion ratio of approximately 1:4:2.[2]

Table 1: Physicochemical Data for this compound and its Components

| Property | This compound (4:1:2) | Anhydrous Tripotassium Citrate | Magnesium Citrate |

| Molecular Formula | C12H10K4MgO14[3] | C6H5K3O7 | C12H10Mg3O14 |

| Molecular Weight | 558.90 g/mol [3] | 306.395 g/mol | 451.11 g/mol |

| Appearance | White crystalline powder[1][4] | White, crystalline powder | White powder |

| Bulk Density | 1.0 - 1.3 g/cm³[2] | Not specified | Not specified |

| CAS Number | 137590-34-2[5] | 866-84-2 | 3344-18-1 |

| pH (1% solution) | ~7[4] | Not specified | Not specified |

Crystal Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of citrate salts.[6] While a specific crystal structure for this compound has not been detailed in available literature, the structures of its individual components, anhydrous tripotassium citrate and various forms of magnesium citrate, have been resolved.

Anhydrous Tripotassium Citrate

The crystal structure of anhydrous tripotassium citrate, [K3(C6H5O7)]n, has been determined from X-ray powder diffraction data. The structure reveals a three-dimensional framework formed by the sharing of edges and corners of [KOn] coordination polyhedra. The three unique potassium cations exhibit coordination numbers of 6, 8, and 6 in irregular geometries.[7]

Magnesium Citrate

The crystal structures of several magnesium citrate hydrates have been solved using synchrotron X-ray powder diffraction data. For instance, in magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2, the magnesium cation is six-coordinate (octahedral), with ligands from three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules.[8] The citrate anion in this structure is triply chelated to the magnesium cation.[8] In another form, bis(dihydrogencitrato)magnesium, Mg(H2C6H5O7)2, the magnesium cation is also six-coordinate, and the citrate anion is doubly chelated to the magnesium.[8]

Table 2: Crystallographic Data for Anhydrous Tripotassium Citrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnam |

| a (Å) | 16.1336 (4) |

| b (Å) | 11.2312 (3) |

| c (Å) | 6.8926 (2) |

| Volume (ų) | 1250.08 (6) |

| Z | 4 |

| Data sourced from Kaduk, J. A. (2016). Crystal structure of anhydrous tripotassium citrate from laboratory X-ray powder diffraction data and DFT comparison. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1125-1129.[7] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach is a neutralization reaction.[9]

Protocol: Neutralization Reaction

-

Dissolution: Dissolve citric acid in water with continuous agitation.

-

Magnesium Addition: Gradually add a magnesium compound (e.g., magnesium oxide, magnesium carbonate, or magnesium hydroxide) to the citric acid solution. The rate of addition should be controlled to manage the reaction temperature, ideally keeping it below 100°C.[2]

-

Potassium Addition: Following the magnesium compound, gradually add a potassium compound (e.g., potassium carbonate or potassium bicarbonate).

-

Mixing: Continue agitation to ensure a homogenous, dense, hydrated mixture is formed. The target ratio of magnesium, potassium, and citrate ions is typically 1:4:2.[2]

-

Drying: The resulting mixture is then dried to remove water, yielding the final this compound composition. This can be achieved in a drying oven.

-

Milling and Sizing: The dried product is milled and sized to obtain a granular material with a desired particle size and bulk density.[2]

Another method involves the direct combination of pre-formed citrate salts.[5]

Protocol: Direct Combination

-

Solution Preparation: Prepare aqueous solutions of potassium citrate (K₃C₆H₅O₇) and magnesium citrate (Mg₃(C₆H₅O₇)₂).

-

Mixing: Mix the two solutions under controlled conditions (e.g., temperature, pH, and concentration).

-

Crystallization: The double salt, this compound, is formed through co-crystallization or complexation from the solution.

-

Isolation and Drying: The resulting crystals are isolated from the solution and dried.

Crystal Structure Determination by X-ray Diffraction

The following outlines a general workflow for the analysis of the crystalline structure of a synthesized citrate salt using X-ray powder diffraction.

Protocol: X-ray Powder Diffraction (XRPD) Analysis

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder.

-

Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured at various angles (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to databases of known diffraction patterns (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.[6]

-

Structure Solution and Refinement: If the pattern does not match a known structure, ab initio methods can be used to solve the crystal structure from the powder diffraction data. The determined crystal structure is then refined using techniques such as the Rietveld method to obtain accurate lattice parameters, atomic positions, and other structural details.[7]

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. wbcil.com [wbcil.com]

- 2. CA1326040C - Magnesium-potassium citrate - Google Patents [patents.google.com]

- 3. Potassium magnesium citrate (4:1:2) | C12H10K4MgO14 | CID 10437763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. Potassium magnesium citrate | 137590-34-2 | Benchchem [benchchem.com]

- 6. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of anhydrous tripotassium citrate from laboratory X-ray powder diffraction data and DFT comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Potassium magnesium citrate | 137590-34-2 [smolecule.com]

Molecular Modeling of Potassium-Magnesium Citrate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-magnesium citrate is a combination supplement recognized for its therapeutic benefits, particularly in the prevention of kidney stones.[1][2] The synergistic action of potassium, magnesium, and citrate ions plays a crucial role in inhibiting the formation of calcium oxalate and calcium phosphate crystals in the urinary tract. This technical guide provides an in-depth overview of the molecular modeling approaches that can be employed to elucidate the complex interactions between these ions. While direct and comprehensive molecular modeling studies specifically on the ternary potassium-magnesium-citrate system are not extensively available in public literature, this guide synthesizes established computational methodologies for analogous systems to provide a robust framework for future research.

This document outlines the theoretical basis, experimental protocols for computational studies, and relevant quantitative data to inform and guide researchers in the fields of computational chemistry, pharmacology, and drug development in modeling these interactions.

Quantitative Data: Stability of Metal-Citrate Complexes

Understanding the stability of the individual complexes formed between citrate and potassium or magnesium is fundamental to modeling their competitive interactions. The stability constant (log K) provides a measure of the strength of the interaction between a metal ion and a ligand. The tables below summarize the reported stability constants for magnesium-citrate and potassium-citrate complexes.

Table 1: Stability Constants of Magnesium-Citrate Complexes [3][4][5][6]

| Complex Species | Log K | Conditions | Reference(s) |

| Mg(citrate)⁻ | 3.2 - 3.34 | 25 °C, I = 0.1 M | [3][4] |

| MgH(citrate) | 1.45 | 25 °C, I = 0.1 M | [4] |

Table 2: Stability Constants of Potassium-Citrate Complexes [7][8]

| Complex Species | Log K | Conditions | Reference(s) |

| K(citrate)²⁻ | 0.6 - 0.8 | 25 °C, I = 0.1 M | [7][8] |

Note: The stability constants can vary depending on experimental conditions such as temperature, ionic strength (I), and pH.

Experimental Protocols for Molecular Modeling

This section details the proposed computational methodologies for investigating this compound interactions, drawing from established protocols for similar ion-ligand systems.

Density Functional Theory (DFT) for Structural and Energetic Analysis

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems and is particularly useful for determining optimized geometries, interaction energies, and electronic properties of metal-ligand complexes.[9][10][11]

Protocol for DFT Calculations:

-

Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Quantum ESPRESSO.

-

Model System:

-

Construct the citrate anion (C₆H₅O₇³⁻).

-

Introduce potassium (K⁺) and/or magnesium (Mg²⁺) ions in proximity to the carboxyl and hydroxyl groups of the citrate molecule.

-

To simulate an aqueous environment, an implicit solvent model (e.g., Polarizable Continuum Model - PCM) or a cluster of explicit water molecules can be included.

-

-

Level of Theory:

-

Functional: Employ a suitable density functional, such as B3LYP or M06-2X, which are known to perform well for non-covalent interactions.

-

Basis Set: Use a basis set appropriate for all atoms, for example, 6-311++G(d,p) for C, H, O, and a basis set with effective core potentials (e.g., LANL2DZ) for the metal ions if required, though all-electron basis sets are preferable for K and Mg.

-

-

Calculations:

-

Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of the potassium-citrate, magnesium-citrate, and the ternary potassium-magnesium-citrate complexes.

-

Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Binding Energy Calculation: Calculate the binding energy (ΔE_binding) to quantify the strength of the interaction. For a 1:1 metal-citrate complex, the formula is: ΔE_binding = E_(complex) - (E_(metal ion) + E_(citrate)) Corrections for basis set superposition error (BSSE) should be applied.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge transfer and the nature of the chemical bonds between the metal ions and the citrate ligand.

-

Molecular Dynamics (MD) Simulations for Dynamic Interactions in Solution

MD simulations provide insights into the dynamic behavior of molecules and ions in solution over time, offering a picture of solvation, ion pairing, and competitive binding.[12][13][14]

Protocol for MD Simulations:

-

System Setup:

-

Initial Coordinates: Place one or more citrate anions in a simulation box. Add potassium and magnesium ions at desired concentrations.

-

Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Neutralization: Add counter-ions to neutralize the overall charge of the system.

-

Simulation Steps:

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

-

Equilibration:

-

Conduct a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

-

Follow with a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system density.

-

-

Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and interaction dynamics adequately.

-

-

Analysis:

-

Radial Distribution Functions (RDFs): Calculate RDFs (g(r)) for ion-oxygen (of citrate and water), ion-ion, and other relevant pairs to analyze the structure of the solvation shells and the extent of ion pairing.

-

Coordination Number: Integrate the RDFs to determine the average number of atoms or ions in the coordination shell of a central atom or ion.

-

Potential of Mean Force (PMF): Use umbrella sampling or other enhanced sampling techniques to calculate the PMF for the association/dissociation of the ions with the citrate molecule, providing a quantitative measure of the binding free energy.

-

Residence Time: Analyze the residence time of water molecules and ions in the coordination shells to understand the dynamics of the interactions.

-

Visualizations of Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the molecular modeling of this compound interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 726. The stability constants of magnesium citrate complexes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. AMBER Advanced Tutorial 20 - Metal Ion Modeling Tutorial Tutorial [amber.tkanai-lab.org]

- 17. GROMACS Tutorials [mdtutorials.com]

In Vitro Dissolution Profile of Potassium-Magnesium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dissolution characteristics of potassium-magnesium citrate, a compound of significant interest for mineral supplementation and the management of conditions such as kidney stones. This document collates and presents key quantitative data, detailed experimental protocols, and visual representations of testing workflows to support research and development in this area.

Quantitative Dissolution Data

The dissolution of this compound, particularly in modified-release formulations, is a critical parameter influencing its bioavailability and therapeutic efficacy. The following tables summarize the available quantitative data from studies on the in vitro release of this compound.

Table 1: Dissolution Profile of a Slow-Release this compound Tablet

A study on a slow-release tablet formulation containing 978 mg of this compound provides the following dissolution pattern using USP Method II.[1][2]

| Time (Hours) | Percentage Dissolved (%) |

| 0.5 | 35.7 |

| 1.0 | 48.4 |

| 2.0 | 68.5 |

| 3.0 | 81.6 |

| 4.0 | 91.5 |

| 5.0 | 94.8 |

| 6.0 | 100.0 |

Table 2: Release of Potassium and Magnesium from a Nutraceutical Formulation in Different pH Media

A comparative analysis of a nutraceutical formulation of this compound demonstrated varying release profiles in media simulating different physiological pH environments.[3]

| Time (minutes) | Medium pH | Ion | Release Characteristics |

| 30 | 1.0 | K+ and Mg2+ | Maximum release achieved and remained stable.[3] |

| 30 | 4.5 | K+ and Mg2+ | Maximum release achieved and remained stable.[3] |

| 15 - 60 | 6.8 | K+ and Mg2+ | Release began at 15 minutes, with concentrations exceeding those of comparator drugs by 60 minutes.[3] |

| Over Time | 1.0 & 4.5 | K+ and Mg2+ | Progressive, near-linear increase in ion concentrations.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of dissolution studies. The following protocols are based on established pharmacopeial methods and published research.

Protocol for Slow-Release this compound Tablets

This protocol is derived from a patented formulation of slow-release this compound.[1][2]

-

Apparatus: USP Apparatus II (Paddle Apparatus).

-

Dosage Form: Tablet containing 978 mg of magnesium potassium citrate.[1][2]

-

Dissolution Medium: Not explicitly specified in the document, but for modified-release potassium citrate products, USP recommends testing in at least three media (pH 1.2, 4.5, and 6.8 buffers).[4]

-

Agitation Speed: For modified-release potassium citrate products, the FDA suggests 100 rpm for USP Apparatus I or 50 rpm for Apparatus II, with potential for increased speeds if necessary.[4]

-

Analytical Method: The specific analytical method for potassium and magnesium quantification was not detailed in the patent. However, atomic absorption spectrometry or ion chromatography are common methods.[3][5]

General Protocol for Modified-Release Potassium Citrate (Applicable to this compound)

The U.S. Food and Drug Administration (FDA) provides guidance for the dissolution testing of modified-release potassium citrate products, which can be adapted for this compound.[4]

-

Apparatus: USP Apparatus I (Basket) or Apparatus II (Paddle).[4]

-

Rotation Speed: 100 rpm for Apparatus I or 50 rpm for Apparatus II.[4]

-

Dissolution Media: A minimum of three media should be used:[4]

-

pH 1.2 buffer (simulating gastric fluid)

-

pH 4.5 buffer

-

pH 6.8 buffer (simulating intestinal fluid)

-

-

Volume: 900 mL.[6]

-

Temperature: 37 ± 0.5 °C.

-

Procedure: Conduct comparative dissolution testing on 12 dosage units of both the test and reference products.[4]

-

Analytical Method for Potassium: The USP monograph for potassium citrate extended-release tablets suggests atomic absorption spectrophotometry at a wavelength of 766.5 nm.[6]

-

Analytical Method for Citrate: A common method is High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.[6]

Protocol for Assessing Ion Release in Varying pH Media

This protocol is based on a study comparing the release of potassium and magnesium from a nutraceutical formulation.[3]

-

Apparatus: Not specified, but likely a standard dissolution apparatus (e.g., USP Apparatus I or II).

-

Dissolution Media:

-

pH 1.0

-

pH 4.5

-

pH 6.8

-

-

Sampling Times: Not explicitly defined as discrete points but described as achieving maximum release by 30 minutes in pH 1.0 and 4.5 media, and starting at 15 minutes in pH 6.8 medium.[3]

-

Analytical Method: Atomic absorption spectrometry was used to determine the content of potassium and magnesium atoms.[3]

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Slow-Release this compound Dissolution Testing.

Caption: FDA Recommended Workflow for Modified-Release Potassium Citrate Dissolution.

References

The Multifaceted Mechanism of Action of Potassium-Magnesium Citrate in Nephrolithiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nephrolithiasis, or kidney stone disease, is a prevalent condition with a high recurrence rate, necessitating effective prophylactic strategies. Potassium-magnesium citrate has emerged as a cornerstone in the medical management of stone disease, particularly for calcium oxalate and uric acid stones. Its efficacy stems from a multi-pronged mechanism of action that favorably alters urinary chemistry to inhibit stone formation. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes.

Core Physicochemical Actions on Urinary Chemistry

The primary therapeutic effect of this compound is the modification of the urinary environment to be less conducive to crystal formation, growth, and aggregation. This is achieved through the synergistic actions of its three key components: potassium, magnesium, and citrate.

Urinary Alkalinization and pH Modulation

Upon ingestion, the citrate component is metabolized to bicarbonate, imposing an alkali load that leads to a significant increase in urinary pH.[1][2] This elevation in pH is crucial for the prevention of uric acid stones, as it increases the solubility of uric acid.[1][3] For calcium oxalate stone formers, a moderately alkaline urine (pH 6.0-6.5) is also beneficial.[1]

Hypocitraturia Correction and Inhibition of Crystal Formation

A low urinary citrate level, known as hypocitraturia, is a major risk factor for calcium-based kidney stones.[4][5] Citrate is a potent inhibitor of calcium oxalate and calcium phosphate crystallization.[1][4] this compound therapy effectively increases urinary citrate excretion.[6][7] The inhibitory actions of citrate are multifaceted:

-

Chelation of Urinary Calcium: Citrate binds with free calcium ions in the urine to form a soluble complex (calcium citrate).[1][8] This reduces the availability of free calcium to bind with oxalate, thereby lowering the supersaturation of calcium oxalate.[1][8]

-

Inhibition of Crystal Growth and Aggregation: Citrate directly interferes with the surfaces of calcium oxalate and calcium phosphate crystals, hindering their growth and preventing them from aggregating into larger stone-forming masses.[5]

-

Enhanced Activity of Macromolecular Inhibitors: Citrate can increase the inhibitory activity of other urinary macromolecules, such as Tamm-Horsfall protein, against calcium oxalate aggregation.[5]

The Role of Magnesium as a Crystallization Inhibitor

Magnesium acts as an independent and synergistic inhibitor of calcium oxalate crystallization.[1][9] Its mechanisms of action include:

-

Complexation with Oxalate: Magnesium binds to oxalate in the urine, forming soluble magnesium oxalate complexes and reducing the amount of free oxalate available to bind with calcium.[10][11]

-

Inhibition of Nucleation and Growth: Magnesium has been shown to decrease both the nucleation and growth rates of calcium oxalate crystals.[9][12] Molecular dynamics simulations suggest that magnesium ions can destabilize calcium oxalate ion pairs, reducing the size of their aggregates.[13][14]

The combination of potassium, magnesium, and citrate in a single compound provides a more potent and comprehensive inhibitory effect on stone formation than potassium citrate alone.[6]

Quantitative Data on Urinary Parameter Modulation

Numerous clinical studies have quantified the effects of this compound on key urinary risk factors for nephrolithiasis. The following tables summarize this data.

| Table 1: Effect of this compound on Urinary pH and Citrate Levels | |||

| Study | Dosage of this compound | Baseline Urinary pH (Mean ± SD) | Post-treatment Urinary pH (Mean ± SD) |

| Pak et al. (1992)[6][15] | 49 mEq K, 24.5 mEq Mg, 73.5 mEq Citrate/day for 7 days | 6.06 ± 0.27 | 6.68 ± 0.31 |

| Jaipak et al. (2014)[7] | 1,100 mg Potassium Citrate, 375 mg Magnesium Citrate every 8 hours for 3 years | 5.62 ± 0.2 | 6.87 ± 0.01 |

| Study | Dosage of this compound | Baseline Urinary Citrate (mg/day, Mean ± SD) | Post-treatment Urinary Citrate (mg/day, Mean ± SD) |

| Pak et al. (1992)[6][15] | 49 mEq K, 24.5 mEq Mg, 73.5 mEq Citrate/day for 7 days | 638 ± 252 | 1027 ± 478 |

| Jaipak et al. (2014)[7] | 1,100 mg Potassium Citrate, 375 mg Magnesium Citrate every 8 hours for 3 years | 221.79 ± 13.39 | 604.04 ± 5.00 |

| Table 2: Effect of this compound on Urinary Magnesium and Stone-Forming Salt Saturation | |||

| Study | Dosage of this compound | Baseline Urinary Magnesium (mg/day, Mean ± SD) | Post-treatment Urinary Magnesium (mg/day, Mean ± SD) |

| Pak et al. (1992)[6][15] | 49 mEq K, 24.5 mEq Mg, 73.5 mEq Citrate/day for 7 days | 102 ± 25 | 146 ± 37 |

| Jaipak et al. (2014)[7] | 1,100 mg Potassium Citrate, 375 mg Magnesium Citrate every 8 hours for 3 years | 2.60 ± 0.29 | 3.21 ± 0.01 |

| Study | Dosage of this compound | Baseline Calcium Oxalate Saturation (Activity Product, M², Mean) | Post-treatment Calcium Oxalate Saturation (Activity Product, M², Mean) |

| Pak et al. (1992)[6][15] | 49 mEq K, 24.5 mEq Mg, 73.5 mEq Citrate/day for 7 days | 1.49 x 10⁻⁸ | 1.03 x 10⁻⁸ |

| Study | Dosage of this compound | Baseline Undissociated Uric Acid (mg/day, Mean ± SD) | Post-treatment Undissociated Uric Acid (mg/day, Mean ± SD) |

| Pak et al. (1992)[6][15] | 49 mEq K, 24.5 mEq Mg, 73.5 mEq Citrate/day for 7 days | 118 ± 61 | 41 ± 46 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on nephrolithiasis.

24-Hour Urine Collection and Analysis

Objective: To quantify the excretion of various urinary analytes relevant to kidney stone formation over a 24-hour period.

Protocol:

-

Patient Instruction: Patients are instructed to discard the first morning void on the day of collection and then collect all subsequent urine for the next 24 hours, including the first morning void of the following day.[4][16]

-

Specimen Collection and Preservation: Urine is collected in a designated container, often with a preservative to maintain the stability of the analytes.[17][18] The container should be kept refrigerated during the collection period.[17][19]

-

Laboratory Analysis: Upon receipt, the total volume of the 24-hour urine collection is measured. Aliquots are then taken for the measurement of the following parameters using standardized laboratory techniques:[20]

-

Citrate: Typically measured by enzymatic assay or ion chromatography.[1][9][21]

-

Magnesium: Commonly determined by atomic absorption spectrophotometry or colorimetric assays.[8][10][22]

-

Calcium, Oxalate, Uric Acid, Phosphate, Sodium, Potassium, and Creatinine: Measured using standard automated chemistry analyzers.[4]

Calculation of Urinary Supersaturation

Objective: To determine the urinary supersaturation of stone-forming salts, which is a key driver of crystallization.

Protocol:

-

Data Input: The concentrations of all relevant ions from the 24-hour urine analysis (calcium, oxalate, phosphate, uric acid, sodium, potassium, magnesium, citrate, and pH) are entered into a computer program.[17][23]

-

Computerized Calculation: A specialized computer program, such as EQUIL2, is used to calculate the relative supersaturation (RSS) or activity product of calcium oxalate, calcium phosphate (brushite), and uric acid.[23][24][25] This program takes into account the complex interactions between the various ions in the urine.[23]

In Vitro Crystal Growth and Aggregation Inhibition Assays

Objective: To assess the inhibitory activity of urine or specific compounds on the growth and aggregation of calcium oxalate crystals.

Protocol:

-

Crystal Preparation: A stock solution of calcium oxalate monohydrate (COM) crystals is prepared.[7]

-

Spectrophotometric Assay:

-

A solution containing a known concentration of COM crystals is placed in a spectrophotometer cuvette.[7]

-

The test substance (e.g., a urine sample or a solution of this compound) is added to the cuvette.

-

The change in absorbance over time is monitored. A decrease in the rate of absorbance change compared to a control indicates inhibition of crystal aggregation.[7]

-

-

Particle Size Analysis:

-

A seeded solution containing COM crystals is incubated with the test substance.

-

The size distribution of the crystals is measured at different time points using a particle size analyzer.

-

A reduction in the rate of increase in crystal size indicates inhibition of crystal growth.

-

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized through the following diagrams, which illustrate the key pathways and relationships.

Caption: Overall mechanism of this compound in nephrolithiasis.

Caption: Experimental workflow for clinical trials of this compound.

Caption: Cellular mechanism of citrate reabsorption in the renal proximal tubule.

Conclusion

The mechanism of action of this compound in the prevention of nephrolithiasis is a well-documented, multifactorial process. By increasing urinary pH, elevating urinary citrate and magnesium levels, and consequently reducing the supersaturation of stone-forming salts, it creates a urinary environment that is inhibitory to crystallization. The synergistic effects of citrate and magnesium provide a robust defense against the nucleation, growth, and aggregation of calcium oxalate crystals. This comprehensive understanding of its mechanism, supported by quantitative data and established experimental protocols, solidifies the role of this compound as a primary therapeutic agent in the long-term management of patients with recurrent kidney stone disease. Further research into the cellular and molecular intricacies of its action will continue to refine its clinical application and may lead to the development of even more targeted therapies.

References

- 1. Determination of urinary citrate by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urine pH: Normal ranges and what they mean [medicalnewstoday.com]

- 3. kidneystonediet.com [kidneystonediet.com]

- 4. kidshealth.org [kidshealth.org]

- 5. How a Urine pH Test Helps in the Diagnosis of Disease [webmd.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Interpreting Magnesium Status to Enhance Clinical Care – Key Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.citius.technology [web.citius.technology]

- 10. researchgate.net [researchgate.net]

- 11. karger.com [karger.com]

- 12. Urinary pH in calcium oxalate stone formers: does it matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of magnesium on calcium and oxalate ion binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Magnesium on Calcium and Oxalate Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Magnesium on Calcium and Oxalate Ion Binding | Semantic Scholar [semanticscholar.org]

- 16. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sjhnhlab.testcatalog.org [sjhnhlab.testcatalog.org]

- 18. [PDF] Collection and handling of 24-hour urine specimens for measurement of analytes related to renal calculi. | Semantic Scholar [semanticscholar.org]

- 19. Magnesium measurement, urine | Allina Health [account.allinahealth.org]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. separations.nl [separations.nl]

- 22. academic.oup.com [academic.oup.com]

- 23. Relative Supersaturation of 24-hour Urine and Likelihood of Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ukidney.com [ukidney.com]

- 25. Comparison of two software programs used to determine the relative supersaturation of urine ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Potassium-Magnesium Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium-magnesium citrate, a double salt of citric acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries, primarily for its role in mineral supplementation and the prevention of kidney stones. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in aqueous solutions. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing its behavior in aqueous media, factors influencing its solubility, and standardized methodologies for its determination. While specific quantitative solubility data for the mixed salt across wide temperature and pH ranges is not extensively available in public literature, this guide compiles existing data for the individual citrate salts and provides detailed experimental protocols for the determination of the double salt's solubility profile.

Introduction

This compound is a complex salt that dissociates in water to provide potassium (K⁺), magnesium (Mg²⁺), and citrate ions. The citrate anion, being a trivalent species, can exist in various protonated forms depending on the pH of the solution, which adds a layer of complexity to its solubility behavior.[1] Understanding the solubility of this compound is critical for formulation development, ensuring optimal dissolution, absorption, and ultimately, therapeutic effect.

Physicochemical Properties

-

Chemical Formula: K₄Mg(C₆H₅O₇)₂[2]

-

Molecular Weight: 558.9 g/mol [3]

-

Appearance: White to off-white, odorless, crystalline powder or granules.[4]

-

Hygroscopicity: The compound is highly hygroscopic and readily absorbs moisture from the atmosphere.[4]

Aqueous Solubility of this compound

This compound is characterized by its high solubility in water.[4] This is attributed to the ionic nature of the compound and the hydrophilic properties of the potassium and magnesium cations and the citrate anions.[5]

Qualitative and Semi-Quantitative Solubility

The compound is described as being "freely soluble" in water at room temperature, dissolving readily to form a clear, colorless solution.[5] One source provides a semi-quantitative solubility value of > 100 g/L at 20 °C .[2]

Comparison with Individual Citrate Salts

To provide a comparative context, the solubility of the individual potassium and magnesium citrate salts is presented below. It is important to note that the solubility of the double salt may not be a simple average of its components due to complex ionic interactions in solution.

| Compound | Temperature (°C) | Solubility ( g/100 g water) | Reference |

| Tripotassium Citrate | 25 | 155.8 | [6] |

| Magnesium Citrate | 25 | ~20 | [7] |

Table 1: Solubility of Individual Citrate Salts in Water.

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is influenced by several factors:

-

Temperature: The solubility of most salts, including citrates, increases with temperature.[1] While specific data for the double salt is not available, this general trend is expected to hold true.

-

pH: The pH of the solution plays a crucial role in the solubility of citrate salts. The citrate ion is the conjugate base of a weak triprotic acid, and its speciation is pH-dependent. At lower pH values, the more protonated and less soluble forms of citric acid will be present. A 1% aqueous solution of this compound has a pH of approximately 7, while a 2% solution has a pH range of 6.5 to 8.5.[2][5]

-

Common Ion Effect: The presence of other salts containing potassium, magnesium, or citrate ions can decrease the solubility of this compound due to the common ion effect.[8]

-

Presence of Other Solutes: The solubility can be affected by the presence of other non-common ion salts and organic molecules in the solution, which can alter the activity of the solvent and the solute ions.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound is essential for research and development. The following section outlines detailed methodologies for both equilibrium and kinetic solubility determination.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility.[9][10]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature and pH.

Materials:

-

This compound powder

-

Purified water (or buffer of desired pH)

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectrometer, Ion Chromatograph, or HPLC system)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous medium in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Accurately dilute the filtrate to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of potassium, magnesium, or citrate ions.

-

Calculation: From the determined ion concentration, calculate the solubility of this compound in g/100 mL or other desired units.

Analytical Methods for Quantification

6.2.1 Atomic Absorption Spectroscopy (AAS) for Potassium and Magnesium

AAS is a sensitive and specific method for quantifying metal ions.[11][12][13]

-

Principle: The sample solution is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp specific for the element of interest (K or Mg) is passed through the flame. The atoms of the element absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the element in the sample.

-

Sample Preparation: The filtered supernatant from the solubility experiment is diluted with deionized water to fall within the linear range of the AAS instrument. A spectral buffer (e.g., cesium chloride for potassium) may be added to suppress ionization interference.[12]

-

Calibration: A series of standard solutions of known potassium and magnesium concentrations are prepared and used to generate a calibration curve.

-

Analysis: The absorbance of the diluted sample is measured, and the concentration is determined from the calibration curve.

6.2.2 Ion Chromatography (IC) for Citrate

IC is a powerful technique for the separation and quantification of ionic species.[4][14][15]

-

Principle: The diluted sample is injected into an ion chromatograph. The citrate anions are separated from other anions on an anion-exchange column. The separated ions are detected by a conductivity detector.

-

Mobile Phase: A suitable eluent, such as a dilute solution of potassium hydroxide, is used to carry the sample through the column.[14]

-

Calibration: Standard solutions of citrate are used to create a calibration curve.

-

Analysis: The peak area of the citrate in the sample chromatogram is compared to the calibration curve to determine its concentration.

Visualization of Experimental Workflow and Chemical Species

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Chemical Species of Citrate in Aqueous Solution

Caption: pH-dependent speciation of citrate in aqueous solution.

Predicting Solubility of Mixed Salt Solutions

The solubility of a mixed salt solution like this compound can be complex and may not be easily predicted from the solubilities of the individual salts. Thermodynamic models, such as UNIQUAC or Debye-Hückel extensions, can be employed to predict salt solubilities in mixed solvent systems.[1][16] These models consider the interactions between all ionic species in the solution and can provide a more accurate prediction of solubility. However, they require specific interaction parameters that may need to be determined experimentally.

Conclusion

This compound is a highly water-soluble compound, a characteristic that is fundamental to its therapeutic application. Its solubility is influenced by temperature, pH, and the presence of other ions. While comprehensive quantitative solubility data for the mixed salt is limited in the public domain, this guide provides a framework for its determination through detailed experimental protocols. The use of established analytical techniques such as AAS and IC allows for accurate quantification of the constituent ions. For formulation scientists and researchers, a thorough understanding and experimental determination of the solubility profile of this compound are crucial steps in developing effective and bioavailable drug products.

References

- 1. scielo.br [scielo.br]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Potassium magnesium citrate | 137590-34-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. potassium citrate [chemister.ru]

- 7. JP2004091442A - Water-soluble magnesium citrate salt hydrate and method for producing the same - Google Patents [patents.google.com]

- 8. Predict Soluble or Insoluble Compounds: Salt Solubility [studypug.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Determination of calcium, magnesium, sodium, and potassium in foodstuffs by using a microsampling flame atomic absorption spectrometric method after closed-vessel microwave digestion: method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potassium- Determination by AAS | OIV [oiv.int]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Potassium-Magnesium Citrate in Modulating Urinary Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium-magnesium citrate has emerged as a cornerstone in the management of urinary stone disease, demonstrating significant efficacy in altering urinary biochemistry to mitigate the risk of stone formation. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, its quantitative effects on key urinary parameters, and the experimental methodologies used to assess its impact. Through a comprehensive review of pivotal studies and a detailed presentation of experimental protocols and signaling pathways, this document serves as a critical resource for researchers, scientists, and professionals involved in the development of therapeutic agents for nephrolithiasis.

Introduction

Nephrolithiasis, or kidney stone disease, is a prevalent condition characterized by the formation of crystalline concretions within the urinary tract. The underlying pathophysiology is complex, involving a confluence of genetic, dietary, and metabolic factors that lead to the supersaturation of urine with stone-forming salts such as calcium oxalate, calcium phosphate, and uric acid. A primary therapeutic strategy involves the modulation of urinary biochemistry to inhibit crystallization processes. This compound is a dual-action agent that has been extensively studied for its potent ability to favorably alter the urinary milieu, thereby reducing the risk of recurrent stone formation.[1] This guide elucidates the fundamental role of this compound in this context.

Mechanism of Action

The therapeutic efficacy of this compound is rooted in its multi-faceted impact on urinary chemistry. The primary mechanisms include:

-

Urinary Alkalinization: The metabolism of citrate consumes protons, leading to an alkali load that increases urinary pH.[2] This elevation in pH is crucial for increasing the solubility of uric acid and cystine, thereby preventing their crystallization.[2]

-

Increased Urinary Citrate: The administered citrate directly increases urinary citrate levels. Citrate is a potent natural inhibitor of calcium stone formation, as it forms soluble complexes with calcium, reducing the availability of free calcium to bind with oxalate and phosphate.[2][3]

-

Inhibition of Crystal Growth and Aggregation: By binding to the surface of calcium oxalate and calcium phosphate crystals, citrate inhibits their growth and aggregation into larger stone-forming masses.[2]

-

Synergistic Role of Magnesium: Magnesium acts as an additional inhibitor of calcium oxalate crystallization.[2] It complexes with oxalate in the urine, reducing the supersaturation of calcium oxalate.[2] The combination of potassium and magnesium with citrate has been shown to be more effective in reducing the risk of stone recurrence than potassium citrate alone.[1][2]

Quantitative Effects on Urinary Biochemistry

Numerous clinical investigations have quantified the effects of this compound on urinary parameters. The following tables summarize key findings from pivotal studies, providing a comparative overview of its efficacy.

Table 1: Effect of this compound vs. Placebo on Urinary Parameters in Recurrent Calcium Oxalate Stone Formers

| Urinary Parameter | Placebo (Baseline) | This compound (42 mEq K+, 21 mEq Mg2+, 63 mEq Citrate/day) for 3 years | Percentage Change | Reference |

| New Stone Formation | 63.6% of subjects | 12.9% of subjects | -80% | [1][4] |

| Urinary pH | 6.06 ± 0.27 | 6.68 ± 0.31 | +10.2% | [5] |

| Urinary Citrate (mg/day) | 638 ± 252 | 1027 ± 478 | +61% | [5] |

| Urinary Magnesium (mg/day) | 102 ± 25 | 146 ± 37 | +43.1% | [5] |

| Urinary Undissociated Uric Acid (mg/day) | 118 ± 61 | 41 ± 46 | -65.3% | [5] |

| Urinary Saturation of Calcium Oxalate (x 10⁻⁸ M²) | 1.49 | 1.03 | -30.9% | [5] |

Table 2: Comparative Effects of this compound and Potassium Citrate on Urinary Biochemistry

| Urinary Parameter | Potassium Citrate (50 mEq K+/day) | This compound (49 mEq K+, 24.5 mEq Mg2+, 73.5 mEq Citrate/day) | Reference |

| Urinary pH | 6.48 ± 0.36 | 6.68 ± 0.31 | [5] |

| Urinary Citrate (mg/day) | 932 ± 297 | 1027 ± 478 | [5] |

| Urinary Magnesium (mg/day) | No significant change | 146 ± 37 | [5] |

| Urinary Undissociated Uric Acid (mg/day) | 68 ± 54 | 41 ± 46 | [5] |

| Urinary Saturation of Calcium Oxalate (x 10⁻⁸ M²) | 1.14 | 1.03 | [5] |

Signaling Pathways and Renal Handling

The effects of this compound on urinary biochemistry are intricately linked to the physiological processes of ion transport in the kidneys.

Renal Citrate Handling

Urinary citrate levels are primarily regulated by reabsorption in the proximal tubule. The sodium-dicarboxylate cotransporter 1 (NaDC-1) is the key transporter responsible for apical uptake of citrate from the glomerular filtrate.[6][7] Systemic acid-base status is a major regulator of this process; acidosis upregulates NaDC-1 activity, leading to increased citrate reabsorption and consequently, lower urinary citrate (hypocitraturia).[7] The alkali load provided by this compound counteracts this effect, leading to decreased reabsorption and increased excretion of citrate. The calcium-sensing receptor (CaSR) on the apical membrane of proximal tubule cells also plays a role in regulating dicarboxylate transport.[8][9]

Renal Magnesium Handling

Magnesium homeostasis is maintained through a complex interplay of transport processes along the nephron. While some reabsorption occurs in the proximal tubule, the majority takes place in the thick ascending limb of the loop of Henle and the distal convoluted tubule (DCT).[10][11] In the DCT, magnesium reabsorption is a transcellular process mediated by the transient receptor potential melastatin 6 (TRPM6) channel on the apical membrane.[12] The activity of TRPM6 is influenced by various factors, including hormones like parathyroid hormone (PTH) and epidermal growth factor (EGF), as well as the electrochemical gradient across the apical membrane.[10][11] Supplementation with this compound directly increases the filtered load of magnesium, contributing to higher urinary magnesium levels.

Experimental Protocols

Accurate assessment of the effects of this compound on urinary biochemistry relies on standardized and validated experimental protocols.

24-Hour Urine Collection

A 24-hour urine collection is the gold standard for metabolic evaluation of stone formers.

Protocol:

-

Start Time: The patient should empty their bladder in the morning and discard this urine. This time is recorded as the start of the 24-hour collection period.

-

Collection: All urine for the next 24 hours must be collected in the provided container.

-

Storage: The collection container should be kept refrigerated or on ice throughout the collection period to prevent bacterial growth and degradation of analytes.

-

End Time: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this urine to the collection container.

-

Delivery: The collected urine should be promptly transported to the laboratory for analysis.

References

- 1. Effect of potassium magnesium citrate on thiazide-induced hypokalemia and magnesium loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an effective prophylaxis against recurrent calcium oxalate nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citrate (Urinary) Enzymatic Colorimetric Clinical Ch... [fortressdiagnostics.com]

- 6. Citrate and calcium kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]

- 8. Effect of varying doses of this compound on thiazide-induced hypokalemia and magnesium loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium receptor signaling and citrate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Distal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of Potassium-Magnesium Citrate Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth computational analysis of the chelation of potassium and magnesium ions by citrate. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular interactions and thermodynamic stability of potassium-magnesium citrate. This document outlines the theoretical basis of the chelation process, details the computational methodologies for its analysis, presents relevant quantitative data, and visualizes the key processes and workflows. The information is synthesized from established computational chemistry practices and experimental findings on related metal-citrate complexes, providing a comprehensive framework for studying this therapeutically important compound.

Introduction

This compound is a compound of significant interest, particularly for its clinical efficacy in the prevention of recurrent calcium oxalate nephrolithiasis (kidney stones)[1][2]. Its therapeutic action is attributed to the synergistic effects of potassium, magnesium, and citrate ions. Citrate, a trivalent anion, is a potent chelating agent, forming stable complexes with various metal cations[3]. The simultaneous chelation of both potassium (K+) and magnesium (Mg2+) by citrate is crucial to its mechanism of action, influencing urinary biochemistry and inhibiting the crystallization of stone-forming salts[2].

Understanding the precise nature of this ternary complex at a molecular level is essential for optimizing its therapeutic applications and for the rational design of new chelation-based therapies. Computational chemistry provides powerful tools to investigate these interactions with high resolution. This guide focuses on two primary computational techniques: Density Functional Theory (DFT) for elucidating the electronic structure and binding energies of the chelate, and Molecular Dynamics (MD) simulations for exploring its dynamic behavior in an aqueous environment.

The Chelation of Potassium and Magnesium by Citrate

Citric acid is a tricarboxylic acid with a hydroxyl group, providing multiple potential binding sites for metal ions[4]. The chelation of metal ions by citrate is a complex process influenced by factors such as pH, temperature, and the presence of competing ions[5][6]. In the context of this compound, the citrate molecule can simultaneously coordinate with both K+ and Mg2+ ions. The carboxylate groups are the primary binding sites, with the hydroxyl group also potentially participating in the coordination.

Binding Sites and Coordination

The citrate anion (C₆H₅O₇³⁻) possesses three carboxylate groups (-COO⁻) and one hydroxyl group (-OH). These functional groups act as Lewis bases, donating electron pairs to the potassium and magnesium cations (Lewis acids) to form coordinate bonds. Magnesium, being a divalent cation, typically forms stronger and more defined coordination complexes than the monovalent potassium ion[4]. It is plausible that Mg2+ engages in inner-sphere coordination with multiple carboxylate and potentially the hydroxyl groups, while K+ may be involved in outer-sphere coordination or form a more labile complex.

Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the geometry, binding energies, and electronic properties of metal complexes[7][8].

-

Model Construction :

-

The initial 3D structure of the citrate molecule is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Potassium and magnesium ions are placed in proximity to the potential binding sites of the citrate molecule (carboxylate and hydroxyl groups). Several initial configurations should be explored to identify the most stable coordination geometry.

-

-

Software and Functional Selection :

-

DFT calculations can be performed using software packages such as Gaussian, ORCA, or VASP[9][10][11].

-

A suitable functional, such as B3LYP or TPSSH with Grimme's D3 dispersion correction (to account for weak interactions), is selected[7][9].

-

An appropriate basis set is chosen. For metal ions like K+ and Mg2+, a basis set like SDD (Stuttgart/Dresden) is effective, while a basis set such as def2-TZVP is suitable for C, H, and O atoms[7].

-

-

Geometry Optimization :

-

The geometry of the potassium-magnesium-citrate complex is optimized to find the lowest energy conformation. This step determines the equilibrium bond lengths, bond angles, and dihedral angles.

-

-

Energy Calculations :

-

Single-point energy calculations are performed on the optimized geometry to obtain the total electronic energy of the complex.

-

The binding energy (BE) is calculated using the following equation: BE = E(complex) - [E(citrate) + E(K+) + E(Mg2+)] where E(complex), E(citrate), E(K+), and E(Mg2+) are the total energies of the complex, the free citrate molecule, the potassium ion, and the magnesium ion, respectively.

-

-

Frequency Analysis :

-

Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and ions over time. This method is ideal for investigating the stability of the this compound complex in an aqueous environment and for studying the interactions with surrounding water molecules and other ions[12][13][14].

-

System Setup :

-

The optimized structure of the potassium-magnesium-citrate complex from DFT calculations is used as the starting point.

-

The complex is placed in a simulation box of a defined size (e.g., a cubic box).

-

The box is solvated with a pre-equilibrated water model (e.g., SPC/E or TIP3P)[15].

-

Additional ions may be added to neutralize the system and to simulate physiological ionic strength.

-

-

Force Field Selection :

-

A suitable force field is chosen to describe the interactions between all atoms in the system. Common choices for biomolecular simulations include GROMOS, AMBER, or CHARMM. The force field parameters for the this compound complex may need to be generated or validated.

-

-

Energy Minimization :

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts introduced during the setup.

-

-

Equilibration :

-

The system is gradually heated to the desired temperature (e.g., 298 K or 310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) conditions. This ensures that the system reaches a stable state in terms of temperature and pressure.

-

-

Production Run :

-

A long production simulation is run to generate trajectories of the atoms over time. The length of the simulation will depend on the specific properties being investigated but typically ranges from nanoseconds to microseconds.

-

-

Analysis :

-

The resulting trajectories are analyzed to study various properties, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Radial Distribution Functions (RDFs) to characterize the solvation shell around the metal ions and the complex[14].

-

Coordination number analysis to determine the number of atoms coordinating with the metal ions.

-

-

Quantitative Data

While specific computational data for the ternary this compound complex is not widely published, data for binary metal-citrate complexes provide valuable insights into the relative binding affinities. The following tables summarize representative stability constants for various metal-citrate complexes.

Table 1: Stability Constants (log K) of 1:1 Metal-Citrate Complexes

| Metal Ion | log K₁ | Conditions | Reference |

|---|---|---|---|

| Mg²⁺ | 3.29 | 25 °C, 0.1 M KCl | [5] |

| Ca²⁺ | 3.14 | 25 °C, 0.1 M KCl | [5] |

| Cu²⁺ | 5.90 | 25 °C, 0.1 M KNO₃ | [16] |

| Fe²⁺ | 4.40 | 25 °C, 0.1 M KNO₃ | [16] |

| Fe³⁺ | 11.2 | 25 °C, 0.1 M KNO₃ |[16] |

Table 2: Thermodynamic Parameters for 1:1 Metal-Citrate Complex Formation

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| Mg²⁺ | -18.8 | 5.4 | 81.2 | [6] |

| Ca²⁺ | -17.9 | 3.8 | 72.8 |[6] |

Note: These values are for binary complexes and serve as a reference for the expected behavior in the ternary system.

Visualization of Pathways and Workflows

Computational Workflow

The logical flow of a computational study on this compound chelation involves a combination of quantum mechanical and classical mechanics methods.

Caption: A logical workflow for the computational analysis of this compound chelation.

Signaling Pathway: Regulation of Ion Transport

Magnesium plays a crucial role in regulating the transport of potassium across cell membranes. This interaction is fundamental to many physiological processes.

Caption: The regulatory role of intracellular and extracellular magnesium on potassium transport pathways.[17]

Conclusion

The computational analysis of this compound chelation offers a powerful approach to understanding its therapeutic mechanism at a molecular level. While direct computational studies on the ternary complex are limited, this guide provides a robust framework for such investigations by synthesizing established protocols for DFT and MD simulations. The provided quantitative data for binary complexes serves as a valuable benchmark, and the visualized workflows and signaling pathways offer a clear conceptual basis for further research. By applying these computational methodologies, researchers can gain deeper insights into the structure, stability, and dynamic behavior of this compound, ultimately facilitating the development of more effective chelation-based therapies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Physicochemical action of this compound in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium magnesium citrate | 137590-34-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Dynamics Simulations of Ion Drift in Nanochannel Water Flow [mdpi.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Regulation of sodium and potassium pathways by magnesium in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Investigations into Potassium-Magnesium Citrate Bioavailability

For Researchers, Scientists, and Drug Development Professionals